2-Isopropylanthracene-9,10-dione

Description

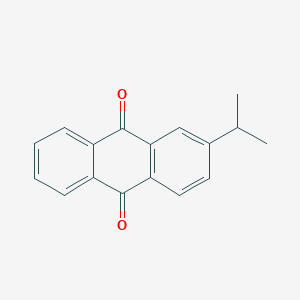

2-Isopropylanthracene-9,10-dione is an anthraquinone derivative characterized by an anthracene backbone substituted with two ketone groups at positions 9 and 10 and an isopropyl group at position 2. Anthraquinones are aromatic organic compounds widely studied for their diverse applications in dyes, pharmaceuticals, and materials science. The isopropyl substituent in this compound introduces steric bulk, which can influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C17H14O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-propan-2-ylanthracene-9,10-dione |

InChI |

InChI=1S/C17H14O2/c1-10(2)11-7-8-14-15(9-11)17(19)13-6-4-3-5-12(13)16(14)18/h3-10H,1-2H3 |

InChI Key |

BQUNPXRABCSKJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylanthracene-9,10-dione typically involves a Friedel–Crafts acylation reaction. This process starts with an isopropyl-substituted benzene, which reacts with phthalic anhydride in the presence of aluminum trichloride. The resulting product undergoes cyclization with strong sulfuric acid to form the desired anthraquinone .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The key steps involve:

Friedel–Crafts Acylation: Isopropyl-substituted benzene reacts with phthalic anhydride using aluminum trichloride as a catalyst.

Cyclization: The intermediate product is cyclized using strong sulfuric acid to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce other functional groups into the anthraquinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium dithionite is often used as a reducing agent.

Substitution: Reagents like aluminum trichloride and sulfuric acid are used in electrophilic substitution reactions.

Major Products:

Oxidation: Produces various quinone derivatives.

Reduction: Yields hydroquinone derivatives.

Substitution: Results in anthraquinones with different functional groups.

Scientific Research Applications

2-Isopropylanthracene-9,10-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes and pigments.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of hydrogen peroxide and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Isopropylanthracene-9,10-dione involves its interaction with molecular targets and pathways. It can act as an electron acceptor in redox reactions, facilitating the transfer of electrons. This property is crucial in its role as a catalyst and in the production of hydrogen peroxide. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biological molecules, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Anthraquinone Properties

| Substituent Type | Position | Solubility in Polar Solvents | Thermal Stability | Key Applications |

|---|---|---|---|---|

| Isopropyl | C2 | Low | High | Polyimides, dyes |

| Methoxy | C1, C4 | Moderate | Moderate | Pharmaceuticals, sensors |

| Dibutylamino | C2, C3 | Very Low | Low | Intermediate synthesis |

| Hydroxyethylamino | C5, C8 | High | Moderate | Anticancer drugs |

Research Findings and Contradictions

- Synthetic Efficiency: and highlight a trade-off between substituent bulk and yield. Methoxy groups are introduced efficiently, while bulky amino groups require harsher conditions and result in lower yields .

- Biological vs. Material Applications: While amino/hydroxy derivatives dominate pharmacology (e.g., mitoxantrone), alkyl-substituted analogs are prioritized in materials science due to their stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.